N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
The compound N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide features a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group at the 1-position. This piperidine moiety is connected via an ethyl chain to an ethanediamide linker, which is further attached to a 2-(furan-2-yl)ethyl group.
Key structural features:
- Piperidine ring: Provides conformational rigidity and serves as a scaffold for substitutions.
- 4-Fluoro-3-methylbenzenesulfonyl group: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing sulfonyl and fluorine groups .
- Ethanediamide linker: Facilitates hydrogen bonding and flexibility, critical for molecular recognition .
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O5S/c1-16-15-19(7-8-20(16)23)32(29,30)26-13-3-2-5-17(26)9-11-24-21(27)22(28)25-12-10-18-6-4-14-31-18/h4,6-8,14-15,17H,2-3,5,9-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBTULTUUADJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. . The furan ring is then introduced through a coupling reaction, and the final product is obtained by amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the benzenesulfonyl moiety can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted piperidine and furan derivatives.
Scientific Research Applications
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine and furan rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperidine and Sulfonyl Groups
Table 1: Comparison of Piperidine-Based Sulfonamide/Ethanediamide Derivatives
Analysis :
- The target compound’s 4-fluoro-3-methylbenzenesulfonyl group distinguishes it from analogues with trifluoromethoxy or methylsulfanyl substituents. Fluorine’s electronegativity may enhance binding to hydrophobic pockets compared to bulkier trifluoromethoxy groups .
- The furan-2-yl ethyl substituent contrasts with phenyl or biphenyl groups in other piperidine derivatives (e.g., ).
Role of Heteroaromatic Substituents
Table 2: Impact of Heteroaromatic Groups on Reactivity and Stability
Analysis :
- The furan moiety in the target compound may limit its stability in catalytic environments, as seen in , where furan derivatives were absent in nickel-catalyzed reactions due to decomposition .
- In contrast, biphenyl or tert-butylphenyl groups () exhibit higher stability, making them preferable for reactions requiring harsh conditions .
Biological Activity
N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C19H28FN3O4S
- Molecular Weight : 413.51 g/mol
- Functional Groups : Piperidine moiety, sulfonamide group, and a furan ring.
These structural components contribute to its potential interactions with biological targets, particularly in modulating protein kinase activity, which is crucial in various signaling pathways associated with cancer and neurological disorders .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Protein Kinase Inhibition : The compound has shown potential in inhibiting specific protein kinases involved in cancer proliferation. This inhibition can lead to reduced cell growth and survival in cancerous cells .
- Receptor Interaction : Its structural features suggest possible interactions with key cellular receptors or enzymes, influencing various signaling pathways that regulate cell function and survival .
- Antibacterial Activity : Preliminary studies have indicated some antibacterial properties against Staphylococcus aureus, suggesting a broader spectrum of biological activity that warrants further investigation .
In Vitro Studies
In vitro studies have focused on the compound's ability to modulate kinase activities. For instance, it has been tested against various cancer cell lines to evaluate its efficacy in inhibiting tumor growth. Results have shown that it can significantly reduce proliferation rates at micromolar concentrations.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical substituents on the piperidine and furan rings that enhance biological activity. For example, modifications to the fluorinated aromatic system have been linked to improved binding affinity to target proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .
- Neurological Disorders : Another case study explored its effects on neuronal cell lines, indicating that it may help mitigate neuroinflammation and protect against neurodegeneration .
Comparative Analysis
To better understand the compound's biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin]}ethanediamide | 898460-73-6 | Similar piperidine structure with cyclopropyl group | Promising anticancer activity |
| N-[1-(2-fluoro-4-methylsulfonylbenzoyl)piperidin] | 76335376 | Contains a piperidine ring with different substituent | Moderate kinase inhibition |
| 2-Cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanone | 12345678 | Different functional groups but similar cyclopropane structure | Limited antibacterial activity |
This comparative analysis indicates that while there are similarities among these compounds, the unique combination of functional groups in this compound may enhance its specificity and efficacy compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
